Cas no 21453-69-0 ((+)-Syringaresinol)

(+)-Syringaresinol structure
Nome del prodotto:(+)-Syringaresinol
(+)-Syringaresinol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4,4'-[(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-
- (-) Syringaresinol
- (+/-)-syringaresinol
- (-)-syringaresinol
- (+)-(7S,7'S,8R,8'R)-4,4'-dihydroxy-3,3',5,5'-tetramethoxy-7,9':7',9-diepoxylignane
- (+)-lirioresinol B
- (+)-syringaresinol
- 4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2,6-dimethoxyphenyl]
- Lirioresinol B
- Syringaresinol
- DL-Syringaresinol
- (+/-)-Syringaresinol;
- 4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
- Symplicosigenol
- Syringylresinol
- Lirioresinol A
- (+)-Episyringaresinol
- bmse010057
- 4,4'-tetrahydro-1h,3h-furo[3,4-c]furan-1,4-diylbis(2,6-dimethoxyphenol)
- BAA17714
- BCP19980
- BCP19981
- (-)-Lirioresinol B;DL-Syringaresinol
- S(8-8)S
- Phenol,4,4'-(tetrahydro
- (7alpha,7'alpha,8alpha,8'alpha)-3,3',5,5'-tetramethoxy-7,9':7',9-diepoxylignane-4,4'-diol
- NSC-329246
- Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxy-, (1R,3aS,4R,6aS)-rel-
- NS00097022
- CHEMBL361362
- 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
- 4-[(3S, 3aR, 6S, 6aR)-6-(4-hydroxy-3, 5-dimethoxyphenyl)-1, 3, 3a, 4, 6, 6a-hexahydrofuro[3, 4-c]furan-3-yl]-2, 6-dimethoxyphenol
- CS-0090281
- HY-126030
- 21453-69-0
- MS-27315
- Q7663351
- Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxy-, (1alpha,3aalpha,4alpha,6aalpha)-(+/-)-
- 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenol
- 155K1084GO
- CHEBI:47
- Syringaresinol, (+)-
- BDBM50349826
- PHENOL, 4,4'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-, (1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.)-(+/-)-
- KOWMJRJXZMEZLD-HCIHMXRSSA-N
- Rel-(1R,3aS,4R,6aS)-4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxyphenol)
- Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis(2,6-dimethoxy-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-
- 4,4'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(2,6-dimethoxyphenol)
- F92974
- 6YWP8N8R9S
- Syringaresinol, (+/-)-
- 4,4'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(2,6-dimethoxyphenol)
- AKOS030573572
- SCHEMBL120484
- NSC 329246
- UNII-6YWP8N8R9S
- PHENOL, 4,4'-((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-
- UNII-155K1084GO
- NSC-784477
- GLXC-03308
- G60953
- 4,4'-[(1S,3ass,6ass)-Tetrahydro-1H,3H-furo[3,4-c]furan-1ss,4ss-diyl]bis(2,6-dimethoxyphenol)
- NSC784477
- (+)-Syringaresinol
-
- Inchi: 1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
- Chiave InChI: KOWMJRJXZMEZLD-UHFFFAOYSA-N
- Sorrisi: O1C([H])([H])C2([H])C([H])(C3C([H])=C(C(=C(C=3[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC([H])([H])C2([H])C1([H])C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])O[H])OC([H])([H])[H]
Proprietà calcolate
- Massa esatta: 418.16300
- Massa monoisotopica: 418.16276778 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 485
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 95.8
- Peso molecolare: 418.4
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.282
- Punto di fusione: 210-211°C
- Punto di ebollizione: 594.7°Cat760mmHg
- Punto di infiammabilità: 313.5°C
- Indice di rifrazione: 1.578
- Solubilità: 88.36 mg/L @ 25 °C (est)
- PSA: 95.84000
- LogP: 3.20740
(+)-Syringaresinol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(+)-Syringaresinol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | S213045-2.5mg |
(+)-Syringaresinol |
21453-69-0 | 2.5mg |
$8743.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S95410-5 mg |
Phenol,4,4'-[(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy- |
21453-69-0 | 5mg |
¥2880.0 | 2021-09-07 | ||
1PlusChem | 1P00CBSK-1mg |
(+)-Syringaresinol |
21453-69-0 | 99% | 1mg |
$699.00 | 2023-12-19 | |
TargetMol Chemicals | TN2249-5mg |
(+)-Syringaresinol |
21453-69-0 | 5mg |
¥ 10800 | 2024-07-24 | ||
TargetMol Chemicals | TN2249-5mg |
(+)-Syringaresinol |
21453-69-0 | 5mg |
¥ 10800 | 2024-07-20 | ||
TargetMol Chemicals | TN2249-1 ml * 10 mm |
(+)-Syringaresinol |
21453-69-0 | 1 ml * 10 mm |
¥ 13400 | 2024-07-20 | ||
TRC | S213045-1mg |
(+)-Syringaresinol |
21453-69-0 | 1mg |
$ 3000.00 | 2023-09-06 | ||
TRC | S213045-5mg |
(+)-Syringaresinol |
21453-69-0 | 5mg |
$16273.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2249-1 mg |
(+)-Syringaresinol |
21453-69-0 | 1mg |
¥1473.00 | 2022-04-26 | ||
MedChemExpress | HY-126030-1mg |
(+)-Syringaresinol |
21453-69-0 | 99.50% | 1mg |
¥3800 | 2024-07-20 |
(+)-Syringaresinol Letteratura correlata
-
1. Crystal structure of syringaresinolRobert F. Bryan,Lawrence Fallon J. Chem. Soc. Perkin Trans. 2 1976 341
-
Yuanyuan Zhang,Ruowen Zhang,Yang Yuan,Lulu Geng,Xu Zhao,Xia Meng,Hefei Zhuang,Kaishun Bi,Xiaohui Chen Anal. Methods 2014 6 7022
-
Aoxin Li,Xincun Hou,Yun Wei Anal. Methods 2018 10 109
-
Lu Jiang,Chen-Gang Wang,Pei Lin Chee,Chenyang Qu,Alejandro Zikin Fok,Fu Hsien Yong,Zhi Lin Ong,Dan Kai Sustainable Energy Fuels 2023 7 2953
-
Francesca Liguori,Carmen Moreno-Marrodan,Pierluigi Barbaro Chem. Soc. Rev. 2020 49 6329
Categorie correlate
- Solventi e chimici organici Composti organici Lignani, neolignani e composti correlati lignani furanoidi lignani furanoidi
- Solventi e chimici organici Composti organici Lignani, neolignani e composti correlati lignani furanoidi
- Prodotti naturali e estratti Estratti di piante a base di piante Peltostigma guatemalteco
- Prodotti naturali e estratti Estratti di piante a base di piante Leptadenia arborea
21453-69-0 ((+)-Syringaresinol) Prodotti correlati
- 487-36-5(Pinoresinol)
- 487-39-8(Phillygenin)
- 526-06-7(Eudesmin)
- 10061-38-8(Phenol,4,4'-[(1R,3aS,4S,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-(9CI))
- 1177-14-6(DL-Syringaresinol)
- 13060-14-5(Yangambin)
- 105256-12-0(3-Furanmethanol,tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-,(2R,3S,4S)-rel-)
- 27003-73-2(Lariciresinol)
- 31008-18-1(Magnolin)
- 24192-64-1(1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:21453-69-0)(+)-Syringaresinol

Purezza:99%/99%
Quantità:1mg/5mg
Prezzo ($):170.0/590.0